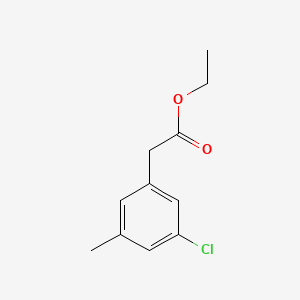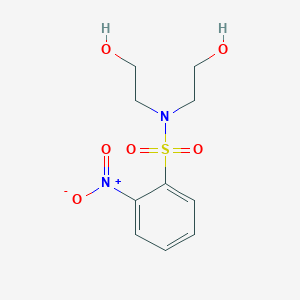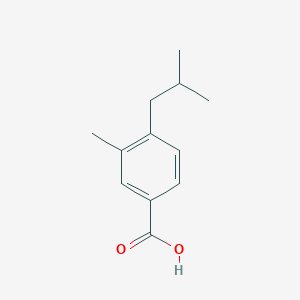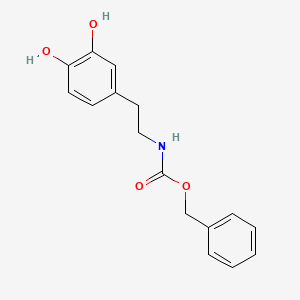
N-(Carbobenzyloxy)dopamine
説明
N-(Carbobenzyloxy)dopamine is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 3,4-dihydroxyphenylethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Carbobenzyloxy)dopamine typically involves the reaction of benzyl chloroformate with 3,4-dihydroxyphenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbamate group can be reduced to an amine under strong reducing conditions.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or strong nucleophiles.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
N-(Carbobenzyloxy)dopamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of N-(Carbobenzyloxy)dopamine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Neuroprotection: It may inhibit enzymes involved in neurodegeneration, such as monoamine oxidase.
Anti-inflammatory: It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
類似化合物との比較
- Benzyl 2,4-dihydroxyphenyl ketone
- Benzyl N-(3-hydroxypropyl)carbamate
- 2-Phenyl-2′,4′,6′-trihydroxyacetophenone
Uniqueness: N-(Carbobenzyloxy)dopamine is unique due to its specific combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. The presence of both the benzyl carbamate and dihydroxyphenyl groups allows for diverse applications and mechanisms of action that are not commonly found in other similar compounds.
特性
分子式 |
C16H17NO4 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC名 |
benzyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H17NO4/c18-14-7-6-12(10-15(14)19)8-9-17-16(20)21-11-13-4-2-1-3-5-13/h1-7,10,18-19H,8-9,11H2,(H,17,20) |
InChIキー |
XEVWDUMEFJXJOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
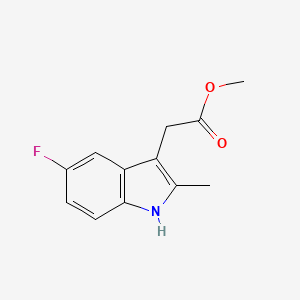
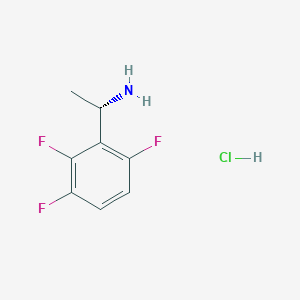
![Tert-butyl 4-chloro-6-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B8494560.png)
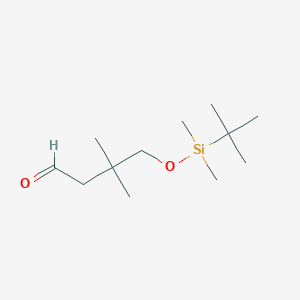
![Ethyl [4-(methoxymethyl)piperidin-4-yl]phenylcarbamate](/img/structure/B8494568.png)
![3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide](/img/structure/B8494573.png)
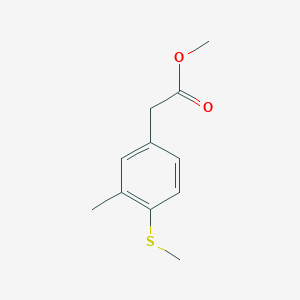
![4-Pyridinecarboxamide, 2-bromo-N-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8494582.png)
![4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine](/img/structure/B8494595.png)
![4-Fluoro-2,3-dihydrobenzo[b]thiophen-7-ol](/img/structure/B8494607.png)
![Acetamide, N-[8-(4-cyano-1-naphthalenyl)-8-azabicyclo[3.2.1]oct-3-yl]-](/img/structure/B8494613.png)
